molecular formula C14H13Br2N B3291091 2,4-Dibromo-6-(1-phenylethyl)aniline CAS No. 869497-59-6

2,4-Dibromo-6-(1-phenylethyl)aniline

Cat. No.: B3291091
CAS No.: 869497-59-6
M. Wt: 355.07 g/mol
InChI Key: BLAWUAVICBJDIO-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(1-phenylethyl)aniline is an organic compound with the molecular formula C₁₄H₁₃Br₂N. It is a brominated aniline derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions and a 1-phenylethyl group at the 6 position of the aniline ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(1-phenylethyl)aniline typically involves the bromination of 6-(1-phenylethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-6-(1-phenylethyl)aniline is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(1-phenylethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-6-(1-phenylethyl)aniline is unique due to the presence of the bulky 1-phenylethyl group, which can influence its reactivity and interaction with other molecules. This structural feature can be advantageous in specific synthetic applications where steric hindrance plays a crucial role .

Properties

IUPAC Name

2,4-dibromo-6-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(16)14(12)17/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAWUAVICBJDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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